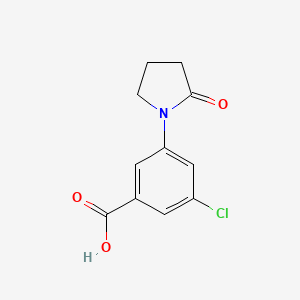

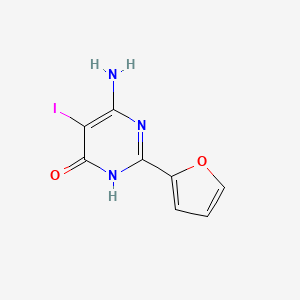

3-Chlor-5-(2-Oxopyrrolidin-1-yl)benzoesäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wirkmechanismus

Target of Action

The pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

The pyrrolidine ring in its structure is known to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring . These properties could influence its interaction with its targets and any resulting changes.

Biochemical Pathways

Compounds with a pyrrolidine ring are known to influence various biological activities, which could potentially affect multiple biochemical pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Vorteile Und Einschränkungen Für Laborexperimente

3-Chloro-5-(2-oxo-pyrrolidin-1-yl)-benzoic acid has several advantages for lab experiments, including its ease of synthesis, low cost, and versatility in various reactions. However, its limitations include its low solubility in water and some organic solvents, which may affect its applicability in certain reactions.

Zukünftige Richtungen

There are several future directions for the study of 3-Chloro-5-(2-oxo-pyrrolidin-1-yl)-benzoic acid. One area of interest is the development of 3-Chloro-5-(2-oxo-pyrrolidin-1-yl)-benzoic acid-based materials with unique properties, such as improved mechanical strength and thermal stability. Another area of interest is the further exploration of 3-Chloro-5-(2-oxo-pyrrolidin-1-yl)-benzoic acid's anticancer activity, including its potential in combination with other therapeutic agents. Additionally, further studies are needed to fully understand 3-Chloro-5-(2-oxo-pyrrolidin-1-yl)-benzoic acid's mechanism of action and its potential applications in catalysis.

Synthesemethoden

3-Chloro-5-(2-oxo-pyrrolidin-1-yl)-benzoic acid can be synthesized through a multi-step process that involves the reaction of 3,5-dichlorobenzoic acid with pyrrolidin-2-one. The reaction is typically carried out in the presence of a catalyst and a suitable solvent. The resulting product is then purified through various techniques, such as recrystallization and column chromatography.

Wissenschaftliche Forschungsanwendungen

- Anwendung: Forscher haben die inhibitorische Aktivität dieser Verbindung gegen bestimmte Kinasen untersucht. Besonders bemerkenswert ist ihre nanomolare Aktivität gegen CK1γ und CK1ε, was ihr Potenzial als Kinaseinhibitor nahelegt .

- Anwendung: 3-Chlor-5-(2-Oxopyrrolidin-1-yl)benzoesäure wurde als Ligand zur Konstruktion von MOFs verwendet. Diese Gerüste weisen interessante Eigenschaften auf und können für bestimmte Zwecke maßgeschneidert werden .

- Anwendung: Forscher haben Modifikationen untersucht, um zu verstehen, wie die chirale Einheit die Kinaseinhibition beeinflusst. Weitere Studien könnten ihre Aktivität optimieren .

- Anwendung: Die einzigartige Struktur dieser Verbindung macht sie zu einem interessanten Kandidaten für die Arzneimittelforschung. Forscher können ihr Potenzial als Leitverbindung oder Gerüst für die Entwicklung neuer Medikamente untersuchen .

- Anwendung: this compound kann als Ausgangsmaterial für die Synthese komplexerer Moleküle dienen. Ihre Reaktivität und funktionellen Gruppen machen sie in der organischen Chemie wertvoll .

- Anwendung: Forscher können die Auswirkungen dieser Verbindung auf Zelllinien, enzymatische Reaktionen oder andere biologische Systeme untersuchen. Ihre Wechselwirkungen mit Proteinen und Nukleinsäuren können wertvolle Erkenntnisse liefern .

Kinase-Inhibitionstudien

Metall-organische Gerüste (MOFs)

Untersuchungen zur chiralen Einheit

Arzneimittelforschung

Organische Synthese

Biologische Studien

Eigenschaften

IUPAC Name |

3-chloro-5-(2-oxopyrrolidin-1-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO3/c12-8-4-7(11(15)16)5-9(6-8)13-3-1-2-10(13)14/h4-6H,1-3H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRGDAFUROXKHPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC(=CC(=C2)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

879542-89-9 |

Source

|

| Record name | 3-chloro-5-(2-oxopyrrolidin-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-Methylindol-3-yl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide](/img/structure/B2447491.png)

![[2-(4-Chloro-2-methylphenoxy)pyridin-3-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2447493.png)

![N'-[2,6-bis(trifluoromethyl)pyridin-4-yl]-2,6-dichlorobenzohydrazide](/img/structure/B2447494.png)

![Ethyl 2-(4-ethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2447495.png)

![2-Chloro-4-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2447496.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2447503.png)

![2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2447504.png)

![3-((4-chlorophenyl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2447513.png)